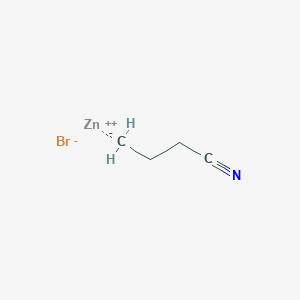

3-CYANOPROPYLZINC BROMIDE

Description

Historical Development and Significance of Organozinc Compounds

The journey of organozinc chemistry began in 1849 when Edward Frankland first prepared diethylzinc (B1219324). wikipedia.orguni-muenchen.de For a considerable period, however, these reagents were overshadowed by the more reactive Grignard and organolithium reagents. oup.com A pivotal shift occurred with the realization that the comparatively lower reactivity of organozinc halides was, in fact, a significant advantage. oup.com This characteristic allows for the presence of a wide variety of sensitive functional groups, such as nitriles, esters, and amides, within the organozinc reagent itself, a feat not easily achievable with their more reactive counterparts. sigmaaldrich.com This tolerance has cemented their crucial role in numerous named reactions, including the Reformatsky and Simmons-Smith reactions. uni-muenchen.de The development of highly active zinc, such as Rieke® Zinc, further revolutionized the field by enabling the direct reaction of zinc metal with less reactive organic halides. sigmaaldrich.com

The Unique Position of Functionalized Organozinc Reagents

The true power of organozinc chemistry lies in the ability to employ functionalized reagents. Unlike many other organometallic compounds that are incompatible with various functional groups, organozinc reagents can be prepared with a diverse array of these groups intact. sigmaaldrich.comthieme-connect.com This attribute is of paramount importance in medicinal chemistry and materials science, where the synthesis of complex, highly functionalized molecules is a primary objective. thieme-connect.com The mild reaction conditions and high chemoselectivity associated with organozinc reagents further enhance their synthetic utility. researchgate.net They can participate in a variety of transformations, including cross-coupling reactions, Michael additions, and acylations, often with a high degree of regio- and stereoselectivity. sigmaaldrich.comresearchgate.net

Introduction to 3-Cyanopropylzinc Bromide as a Versatile Synthetic Intermediate

Among the plethora of functionalized organozinc reagents, this compound stands out as a particularly versatile and valuable building block. myskinrecipes.com This reagent incorporates a nitrile functional group, a common feature in many biologically active compounds and a useful synthetic handle for further transformations. The presence of the nitrile group, which is well-tolerated by the organozinc moiety, allows for the direct introduction of a cyanopropyl group into various molecular scaffolds. sigmaaldrich.commyskinrecipes.com Its utility is prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, enabling the formation of new carbon-carbon bonds with a wide range of organic electrophiles. myskinrecipes.comwikipedia.org As a result, this compound serves as a key intermediate in the synthesis of complex organic molecules, finding applications in diverse areas such as drug discovery and materials science. thieme-connect.comnih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H6BrNZn |

|---|---|

Molecular Weight |

213.4 g/mol |

IUPAC Name |

zinc;butanenitrile;bromide |

InChI |

InChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 |

InChI Key |

HEHCQTGEYNYOSF-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CCC#N.[Zn+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 Cyanopropylzinc Bromide

Direct Insertion of Activated Zinc into 3-Bromobutyronitrile (B1268194)

The direct insertion of zinc metal into the carbon-halogen bond of 3-bromobutyronitrile is a primary method for the synthesis of 3-cyanopropylzinc bromide. This organozinc reagent is valuable in organic synthesis, particularly for introducing the 3-cyanopropyl group. myskinrecipes.com The formation of organozinc reagents is often facilitated for alkyl halides that bear electron-withdrawing substituents, such as nitriles. wikipedia.org

Mechanistic Considerations of Zinc Insertion

The formation of organozinc reagents from zinc metal and organohalides is a process that has been under investigation for over five decades. nih.gov The fundamental mechanism involves the oxidative addition of the zinc metal into the carbon-halogen bond of the organic halide. wikipedia.org This reaction is heterogeneous, occurring on the surface of the zinc metal. nih.govresearchgate.net

Recent studies using single-particle fluorescence microscopy have provided deeper insights into the mechanistic details. These studies have helped to distinguish between two key steps: the initial oxidative addition at the zinc surface and the subsequent solubilization of the formed organozinc species. nih.govresearchgate.net The nature of the solvent and any activating agents present can significantly influence the rates of these individual steps. nih.gov

Influence of Zinc Reactivity and Activation Methods

The reactivity of commercial zinc powder is often hindered by a passivating layer of zinc oxide on its surface. nih.govthieme-connect.com Therefore, activation of the zinc is crucial for efficient synthesis. wikipedia.org Several methods are employed to activate zinc, including:

Chemical Treatment: Washing with dilute acids like HCl can remove the oxide layer. thieme-connect.com Other chemical activators include iodine, 1,2-dibromoethane, and trimethylsilyl (B98337) chloride (TMSCl). nih.govrsc.org

Rieke Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt, such as zinc chloride, with a reducing agent like lithium naphthalenide or potassium metal. wikipedia.orgnih.gov Rieke zinc is effective for the oxidative addition to a range of organic halides. nih.gov

Mechanochemical Activation: Ball-milling has been reported as a solvent-free method to activate zinc, enabling the synthesis of organozinc species without the need for dry solvents. nih.gov

The choice of activation method can impact the subsequent reactivity and the nature of the organozinc species formed. escholarship.org

Solvent Effects on Reaction Efficiency and Yield

The solvent plays a critical role in the synthesis of organozinc reagents. researchgate.netacs.org Historically, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) were found to be effective for these reactions. nih.govnih.gov Research has shown that polar solvents can accelerate the oxidative addition step on the zinc surface. nih.govresearchgate.netnih.gov For instance, the oxidative addition of an organoiodide to zinc is accelerated in DMSO compared to tetrahydrofuran (B95107) (THF). nih.govresearchgate.netescholarship.org

The donor number of a solvent, which is a measure of its Lewis basicity, appears to be a significant factor. Solvents with high donor numbers, like DMF and DMSO, can dramatically promote reactions involving organozinc reagents. acs.org

In less polar solvents like THF, the addition of salts such as lithium chloride (LiCl) is often necessary to facilitate the reaction. nih.govnih.gov LiCl is thought to aid in the solubilization of the organozinc species from the metal surface after it is formed. nih.gov

The following table summarizes the effect of different solvents on the synthesis of organozinc reagents:

| Solvent | Polarity (ET) | Donor Number (DN) | Effect on Organozinc Synthesis |

| Dimethyl Sulfoxide (DMSO) | 45.0 | 29.8 | Promotes SN2' reactions and accelerates oxidative addition. nih.govacs.org |

| Dimethylformamide (DMF) | 43.8 | 26.6 | Promotes SN2' reactions. acs.org |

| Acetonitrile (B52724) (CH3CN) | 46.0 | 14.1 | Less effective in promoting SN2' reactions compared to DMSO and DMF. acs.org |

| Tetrahydrofuran (THF) | 37.4 | 20.0 | Often requires additives like LiCl for efficient reaction. nih.govnih.gov |

Transmetalation Routes to this compound

Transmetalation, the exchange of an organic group from one metal to another, provides an alternative pathway to organozinc compounds. This method is particularly useful when the direct insertion of zinc is challenging.

From Organolithium Precursors

Organolithium reagents are highly reactive organometallic compounds that can be used to prepare other organometallics through transmetalation. wikipedia.org The general principle involves reacting an organolithium compound with a zinc halide salt. The high reactivity of organolithium reagents allows for the formation of the C-Zn bond. youtube.com This method offers a way to synthesize organozinc reagents with functionalities that might not be compatible with the conditions of direct zinc insertion. wikipedia.org

From Grignard Reagents

Grignard reagents (organomagnesium halides) are another important class of organometallic compounds that can serve as precursors to organozinc reagents via transmetalation. wikipedia.org The reaction involves treating a Grignard reagent with a zinc halide. This exchange is a common method for preparing a variety of organozinc compounds. rsc.org The resulting organozinc reagents are generally less reactive than their Grignard precursors, which can be advantageous in certain synthetic applications. thieme-connect.com

Functional Group Exchange Protocols for this compound Formation

While the direct insertion of zinc into 4-bromobutyronitrile (B74502) is the most frequently documented route, other general methods for organozinc halide formation, known as functional group exchange protocols, are prevalent in organometallic chemistry. nih.govwikipedia.org These methods provide alternative pathways that can be advantageous for substrates that are unreactive towards direct zinc insertion or possess highly sensitive functional groups.

Halogen-Zinc Exchange

The halogen-zinc exchange is a powerful method for the preparation of organozinc compounds from organic halides that may not readily react via direct oxidative insertion. nih.govresearchgate.net This reaction involves treating an organic halide (typically an iodide or bromide) with a pre-formed organozinc reagent, such as diisopropylzinc (B128070) (iPr₂Zn) or diethylzinc (B1219324) (Et₂Zn). nih.gov The exchange is driven by the formation of a more stable organozinc species. For particularly challenging substrates, highly reactive dialkylzinc reagents complexed with lithium salts, or triorganozincates like nBu₃ZnLi, can be employed under very mild conditions. nih.govresearchgate.net

This methodology is especially useful for preparing zinc reagents with sensitive functionalities that might not tolerate the conditions of direct insertion. nih.gov Although specific examples detailing the synthesis of this compound via this protocol are not prominent in the literature, the general applicability of the method is well-established.

Illustrative Examples of Halogen-Zinc Exchange

| Substrate | Exchange Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl Iodides | iPr₂Zn · 2MgBr₂ | THF, 25 °C | Arylzinc Iodide | researchgate.net |

| Dibromoalkenes | nBu₃ZnLi | THF, -85 °C, 3 h | Alkenylzinc Reagent | nih.govresearchgate.net |

| Sensitive Heteroaryl Bromides | sBu₂Zn·2LiOR | THF, 25 °C, 10 min | Heteroarylzinc Bromide | nih.gov |

Transmetalation

Transmetalation is another fundamental functional group exchange protocol where a ligand is transferred from one metal to another. wikipedia.org To prepare an organozinc reagent like this compound, a more electropositive organometallic precursor, such as an organolithium (3-cyanopropyllithium) or a Grignard reagent (3-cyanopropylmagnesium bromide), would be reacted with a zinc salt, typically zinc bromide (ZnBr₂). organic-chemistry.orgnih.gov

The general form of this reaction is: R-M + ZnX₂ → R-ZnX + MX (where M = Li, MgX)

This approach is widely used but can be limited by the functional group tolerance of the initial organolithium or Grignard reagent, which are generally more reactive and less chemoselective than their organozinc counterparts. beilstein-journals.orgnih.gov

Optimization Strategies for Large-Scale Synthesis of this compound

Scaling the synthesis of this compound from the laboratory bench to industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility.

Activation of Zinc Metal

A critical factor in the synthesis is the activation of the zinc metal. Commercially available zinc dust often has a passivating layer of zinc oxide on its surface, which inhibits the reaction. organic-chemistry.org Several strategies have been developed to overcome this issue:

Chemical Activation with Lithium Chloride: A highly effective and scalable method involves the addition of anhydrous lithium chloride (LiCl) to the reaction mixture. nih.govorganic-chemistry.org The LiCl helps to dissolve the forming organozinc species from the metal surface, thereby exposing fresh zinc for reaction and preventing the formation of passivating layers. organic-chemistry.org This method allows the synthesis to be performed with inexpensive zinc dust at moderate temperatures (25–50 °C), making it suitable for large-scale preparations. organic-chemistry.org

Use of Highly Reactive Zinc (Rieke Zinc): An alternative is the use of "Rieke zinc," a highly reactive form of zinc powder prepared by the reduction of a zinc salt (e.g., ZnCl₂) with an alkali metal like lithium or sodium. researchgate.netmdpi.com Rieke zinc can react with a wider range of organic halides under mild conditions. nih.govmdpi.com However, the preparation of Rieke zinc itself can have batch-to-batch variability, although recent studies have focused on optimizing its preparation by controlling additives to ensure reproducibility. researchgate.netnih.gov

Process Optimization and Flow Chemistry

For large-scale industrial synthesis, moving from traditional batch processing to continuous flow manufacturing offers significant advantages in safety and process control. The synthesis of organozinc reagents, which can be exothermic, is well-suited to flow chemistry.

A scalable continuous process for organozinc reagent formation has been developed using a packed-bed reactor filled with zinc turnings. researchgate.net A solution of the alkyl halide (like 4-bromobutyronitrile) in a suitable solvent is pumped through the reactor. This setup allows for excellent control over temperature and reaction time, minimizes the volume of reactive organometallic reagent present at any given moment, and enables high throughput. researchgate.net Research has shown that full conversion of the halide can be achieved in a single pass, with organozinc yields between 82-92%. researchgate.net This approach represents a state-of-the-art strategy for the safe and efficient large-scale production of this compound.

Summary of Synthetic Conditions for this compound

| Precursor | Zinc Source | Activator(s) | Solvent | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobutyronitrile | Zinc Dust | LiCl, In(acac)₃ (cat.) | THF | 50 °C | 79% | nih.gov (from a related publication) |

| Alkyl Bromides | Zinc Dust | LiCl | THF | 25 °C | High Yield | nih.govorganic-chemistry.org |

| Alkyl Bromides | Zinc Dust | 1,2-dibromoethane, TMSCl | THF | 80 °C | Good Yield | nih.govbeilstein-journals.org |

| Alkyl Halides | Zinc Turnings | Mechanical/Chemical | - | - | 82-92% | researchgate.net |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Cyanopropylzinc Bromide

Fundamental Reactivity Profile of the Carbon-Zinc Bond

Organozinc compounds, such as 3-cyanopropylzinc bromide, represent one of the earliest classes of organometallic compounds discovered. wikipedia.org Their chemistry is fundamentally dictated by the nature of the carbon-zinc (C-Zn) bond. This bond is best described as polar covalent, with polarization towards the carbon atom due to the difference in electronegativity between carbon (2.55) and zinc (1.65). wikipedia.org

Unlike the more ionic bonds found in organolithium and organomagnesium (Grignard) reagents, the C-Zn bond is more covalent. slideshare.netd-nb.info This results in organozinc reagents like this compound exhibiting more moderate reactivity. d-nb.info This reduced reactivity is a significant synthetic advantage, as it allows for the presence of a wide variety of functional groups (such as the cyano group in this case) in the molecule, which would be incompatible with more reactive organometallics. slideshare.netresearchgate.net

Organozinc halides (RZnX), including this compound, are classified as heteroleptic organozinc compounds. wikipedia.org In solution, these species can exist in complex equilibria involving aggregates. uu.nl The zinc center, having a filled 3d shell, is coordinatively unsaturated and acts as a Lewis acid, readily accepting electron density from donor ligands or solvent molecules to achieve a more stable, typically tetrahedral, coordination geometry. uu.nl This acceptor character is enhanced in RZnX compounds compared to diorganozinc (R₂Zn) compounds. uu.nl The reactivity and stability of this compound are therefore highly dependent on the solvent used, with coordinating solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) playing a crucial role in stabilizing the reagent. rsc.org

Stereoelectronic Influence of the Cyano Functional Group

The cyano (-C≡N) group appended to the propyl chain exerts a profound influence on the reactivity of this compound. Its electron-withdrawing nature and its ability to act as a coordinating ligand are key to its unique chemical behavior. beilstein-journals.orgnih.gov

A defining characteristic of this compound is the ability of its "innate" nitrile group to function as an intramolecular ligand. acs.orgchemrxiv.org In nickel-catalyzed cross-coupling reactions, this internal nitrile can coordinate to the nickel catalyst. This coordination can stabilize reactive nickel intermediates, preventing deactivation and influencing the reaction's efficiency and rate. acs.org

For instance, in the Ni-catalyzed alkylarylation of unactivated alkenes, the reaction of this compound in a non-coordinating solvent like toluene (B28343) proceeds efficiently without the need for an external nitrile ligand, which is required for simple alkylzinc reagents like n-pentylzinc bromide. acs.orgchemrxiv.org This suggests the intramolecular cyano group fulfills the ligand role. However, studies also indicate that this intramolecular coordination can sometimes be detrimental, potentially forming a stable four-coordinate nickellabicycle intermediate that raises the kinetic barrier for the desired C(sp³)–C(sp³) bond-forming reductive elimination. acs.org The productive pathway in some cases requires an intermolecular coordination of an external nitrile, which is more effective than the intramolecular coordination. acs.org

A comparative study highlights the uniqueness of the nitrile's effect. When comparing the reactivity of this compound with a similar reagent containing an ether-oxygen for binding, the nitrile-containing compound showed a superior product-enhancing effect, confirming that the effect is not merely due to heteroatom coordination but is specific to the nitrile group. acs.org

| Organozinc Reagent | Solvent | Product Yield (%) |

|---|---|---|

| n-Pentylzinc Bromide | Toluene | Trace |

| n-Pentylzinc Bromide | Pentane | Trace |

| n-Pentylzinc Bromide | MeCN | 64 |

| This compound | Toluene | 64 |

| This compound | Pentane | 83 |

| This compound | MeCN | 98 |

The stereoelectronic properties of the cyano group can also govern the stereochemical outcome of reactions. Regioselectivity refers to the preference for bond formation at one position over another, while diastereoselectivity is the preference for the formation of one diastereomer over others. masterorganicchemistry.comkhanacademy.orgyoutube.com In reactions involving this compound, the cyano group can influence the approach of reactants and the stability of transition states.

For example, this compound has been used in the synthesis of (+)-Grandisol, an insect pheromone. researchgate.netresearchgate.net One of the key steps involves an asymmetric cyclobutane (B1203170) formation where the nitrile α-anion is a crucial intermediate, proceeding with clean Sₙ2 stereoinversion. researchgate.netresearchgate.net While this example involves a derivative of the parent organozinc compound, it illustrates how the cyano group can be strategically employed to control stereochemistry. The ability of the cyano group to coordinate to metal centers can lock the conformation of a transition state, leading to high diastereoselectivity in cyclization and addition reactions. rsc.org

Kinetic Studies and Reaction Rate Determinants in this compound Transformations

Kinetic studies provide quantitative insight into reaction mechanisms and the factors that control reaction speed. In Ni-catalyzed reactions, the presence of the intramolecular nitrile in this compound has a distinct impact on the reaction kinetics compared to simple alkylzinc reagents.

In a comparative kinetic analysis of an alkylarylation reaction, the transformation involving this compound in toluene proceeded rapidly and gave a high yield (94%) without an external nitrile additive. acs.orgchemrxiv.org In contrast, the same reaction with n-pentylzinc bromide required the addition of acetonitrile (B52724) (MeCN) as a ligand to achieve a significant rate and yield. acs.orgchemrxiv.org This demonstrates that the intramolecular cyano group can accelerate the reaction by obviating the need for an external ligand.

| Organozinc Reagent | Additive | Solvent | Key Kinetic Observation |

|---|---|---|---|

| n-Pentylzinc Bromide | None | Toluene | Very slow reaction, low yield |

| n-Pentylzinc Bromide | MeCN | Toluene | Dramatic rate and yield enhancement |

| This compound | None | Toluene | Fast reaction, high yield (94%) |

| This compound | None | MeCN | Slower rate than n-propylzinc bromide in MeCN, but higher overall yield |

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanistic details of organometallic reactions. researchgate.netuu.nl These studies provide insights into transition state structures, reaction energy barriers, and the role of various components like solvents and additives. rsc.orgresearchgate.net

For organozinc reagents, computational studies have been crucial in understanding aggregation states and the role of solvents. DFT calculations have shown that the coordinating capabilities of solvents like dimethoxyethane (DME) can stabilize transition states involving multiple organozinc units, lowering the activation energy for reactions like conjugate addition. rsc.org This explains why some reactions perform significantly better in DME compared to THF. rsc.org

While specific DFT studies solely on this compound are not widely reported in the initial search, the principles from related systems are directly applicable. A computational investigation of a reaction involving this compound would likely focus on:

Modeling Intramolecular Coordination: Quantifying the energetic stabilization provided by the coordination of the cyano group to the zinc center or a transition metal catalyst.

Evaluating Transition States: Comparing the activation energies for different potential pathways (e.g., with and without intramolecular coordination) to predict the most likely mechanism.

Solvent Effects: Modeling the reaction in the presence of explicit solvent molecules (like THF) to understand how the solvent competes with or assists the intramolecular cyano group in coordinating to the metal center. researchgate.net

Stereochemical Prediction: Calculating the energies of different diastereomeric transition states to predict and explain the observed regioselectivity and diastereoselectivity. acs.org

Such computational approaches, combined with experimental data, provide a powerful framework for a complete molecular-level understanding of the reactivity of this compound. researchgate.net

Applications of 3 Cyanopropylzinc Bromide in Diverse Organic Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium and nickel, provides powerful tools for the formation of carbon-carbon bonds. 3-Cyanopropylzinc bromide is an effective coupling partner in these reactions, enabling the introduction of a cyanobutyl moiety onto various organic scaffolds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound has been successfully employed in several of these methodologies. The Negishi coupling, which pairs an organozinc reagent with an organic halide or triflate, is a prominent example. wikipedia.org

The direct coupling of this compound with aryl and heteroaryl halides offers a straightforward route to aryl- and heteroaryl-substituted butyronitriles. These products are valuable intermediates, as the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, or ketones. While specific examples detailing the coupling of this compound with a wide range of simple aryl halides are not extensively documented in dedicated studies, the general principles of Negishi coupling are well-established. wikipedia.org The success of such reactions often hinges on the choice of catalyst and reaction conditions to avoid side reactions.

Analogous couplings with similar functionalized alkylzinc reagents have been extensively studied. For instance, the Negishi coupling of various functionalized alkylzinc reagents with aryl and heteroaryl halides is known to proceed efficiently in the presence of suitable palladium catalysts. nih.govnih.gov A notable example includes the successful coupling of (3-tert-butyldimethylsiloxypropyl)zinc bromide with 5-iodo-2′-deoxyuridine derivatives, demonstrating the feasibility of coupling functionalized alkylzinc reagents to complex heteroaryl halides. nih.gov This suggests that this compound would behave similarly, providing access to a diverse range of 4-aryl- and 4-heteroarylbutanenitriles. The reaction of an alkenylzinc bromide with 4-bromobenzonitrile, for example, proceeds in high yield, showcasing the compatibility of the nitrile functionality under palladium-catalyzed Negishi conditions. illinois.edu

Table 1: Illustrative Negishi Coupling of Functionalized Reagents with (Hetero)aryl Halides This table presents data from analogous reactions to illustrate the expected scope.

| Organozinc Reagent | Electrophile | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (3-tert-butyldimethylsiloxypropyl)zinc bromide | 3-N-benzoyl-3′,5′-di-O-benzoyl-5-iodo-2′-deoxyuridine | Pd(PPh₃)₄ | 5-(3-tert-butyldimethylsiloxypropyl) derivative | High | nih.gov |

| Alkenylzinc bromide | 4-bromobenzonitrile | Pd(PPh₃)₄ | 4-alkenylbenzonitrile | 88 | illinois.edu |

The scope of palladium-catalyzed couplings with this compound extends to vinylic and alkynyl electrophiles, providing access to unsaturated nitriles. A key example is the successful Negishi cross-coupling of this compound with vinyl tosylates derived from coumarins. This reaction proceeds efficiently using a Pd(PPh₃)₄ catalyst system, highlighting the ability of the nitrile group to coordinate to the metal center, which can facilitate the coupling process. nih.gov

While direct examples of the coupling of this compound with alkynyl halides are less common, the general reactivity of organozinc reagents in Negishi couplings with alkynyl halides is known. wikipedia.org These reactions provide a powerful method for the synthesis of functionalized alkynes. The development of mild and efficient protocols for such transformations continues to be an active area of research.

The coupling of primary alkylzinc reagents like this compound can be challenging due to competing side reactions such as β-hydride elimination. To address this, significant research has focused on the development of advanced palladium catalytic systems. These systems often employ sterically hindered and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that promote the desired reductive elimination step over undesired pathways. nih.govnih.gov

Prominent examples of such ligands include biaryldialkylphosphines like CPhos and NHC ligands like IPent, which are incorporated into highly active precatalysts such as Pd-PEPPSI-IPent. nih.govnih.govacs.orgsigmaaldrich.com These catalysts have demonstrated remarkable efficiency and selectivity in the Negishi coupling of a wide variety of secondary and functionalized primary alkylzinc reagents with challenging aryl, heteroaryl, and electronically demanding halides. nih.govnih.govacs.orgsigmaaldrich.comrsc.orgresearchgate.netacs.org For instance, the CPhos-based catalyst system effectively couples various alkylzinc halides with aryl bromides and activated chlorides, tolerating functional groups like esters and nitriles. nih.govorganic-chemistry.org Similarly, the Pd-PEPPSI-IPent catalyst has been shown to be highly effective for the selective cross-coupling of secondary alkylzinc reagents with a broad range of aryl and heteroaryl halides, significantly reducing the formation of isomeric byproducts. nih.govsigmaaldrich.comrsc.org The application of these advanced systems is crucial for expanding the scope and utility of functionalized organozinc reagents like this compound in complex molecule synthesis.

Table 2: Advanced Catalyst Systems for Challenging Negishi Couplings

| Catalyst System | Ligand/Precatalyst | Key Features | Applicable To | Reference(s) |

|---|---|---|---|---|

| Buchwald System | CPhos | Biaryldialkylphosphine ligand; promotes reductive elimination. | Secondary alkylzinc halides with aryl/heteroaryl bromides and chlorides. | nih.govacs.orgacs.orgorganic-chemistry.org |

| Organ System | Pd-PEPPSI-IPent | Air-stable NHC-Pd precatalyst; high activity and selectivity. | Secondary alkylzinc reagents with a wide variety of (hetero)aryl halides. | nih.govsigmaaldrich.comrsc.org |

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. This compound has proven to be a competent partner in specific nickel-catalyzed transformations.

A significant application of this compound is in the nickel-catalyzed three-component alkylarylation of unactivated alkenes. In these reactions, an alkene, an aryl halide, and an alkylzinc reagent are coupled in a single step to form two new carbon-carbon bonds. Research has shown that in the nickel-catalyzed alkylarylation of γ,δ- and δ,ε-alkenylamines, this compound can serve as the alkyl source.

Mechanistic studies suggest that the nitrile functionality of this compound plays a crucial role. It can act as an internal ligand, coordinating to the nickel center and promoting the desired C(sp³)–C(sp³) bond-forming reductive elimination. This cooperative effect, sometimes in conjunction with other ligands like electron-deficient alkenes, enables the efficient and regioselective formation of complex amine products. The innate nitrile of this compound can furnish the product in moderate to high yields even in the absence of an external nitrile ligand.

Nickel-Catalyzed Transformations

Role of the Nitrile Group as an Innate Ligand in Nickel Catalysis

The this compound reagent possesses a unique structural feature: a terminal nitrile group. In nickel-catalyzed cross-coupling reactions, this nitrile group can function as an "innate" or "intramolecular" ligand, coordinating with the nickel catalyst. This internal coordination has been a subject of detailed mechanistic studies to understand its influence on reaction kinetics and efficiency.

Research has shown that while this compound can furnish cross-coupling products in the absence of external ligands, its reactivity is significantly enhanced in the presence of exogenous additives. chemrxiv.orgacs.org For instance, in the nickel-catalyzed alkylarylation of unactivated alkenes, the reaction of this compound proceeds with high efficiency without an external nitrile ligand. acs.org This is attributed to the innate nitrile group participating in the catalytic cycle. acs.org A kinetic study comparing the reaction of n-pentylzinc bromide with that of this compound demonstrated that the latter, with its innate nitrile, undergoes a fast reaction with a high yield (94%) even without an added nitrile source. chemrxiv.orgacs.org

However, further investigations reveal that this intramolecular coordination may not be optimal for catalytic turnover. acs.org The presence of an external nitrile, such as acetonitrile (B52724) (MeCN), or an electron-deficient alkene (EDA), like dimethyl fumarate (B1241708) (DMFu), can lead to dramatic rate and yield enhancements. chemrxiv.orgacs.org Experiments indicate that an intermolecular coordination of an external nitrile is more productive and that the intramolecular coordination from the reagent itself can be detrimental to the reaction efficiency. acs.org This suggests that while the innate nitrile group enables reactivity, the formation of certain bicyclic nickel intermediates through intramolecular coordination might be less favorable for the crucial reductive elimination step compared to intermediates formed with external ligands. acs.org

| Alkylzinc Reagent | Solvent | External Additive | Product Yield (%) | Reference |

|---|---|---|---|---|

| n-Pentylzinc Bromide | Toluene (B28343) | None | Trace | acs.org |

| n-Pentylzinc Bromide | Toluene | MeCN | 80% | acs.org |

| This compound | Toluene | None | 94% | chemrxiv.orgacs.org |

| This compound | Toluene | 5 mol% DMFu | 64% | acs.org |

| This compound | MeCN | 5 mol% DMFu | 98% | acs.org |

Cobalt-Catalyzed Cross-Coupling Reactions

Cobalt-catalyzed cross-coupling has emerged as a powerful and cost-effective alternative to reactions catalyzed by precious metals like palladium. researchgate.netnih.gov Organozinc reagents, including this compound, are excellent coupling partners in these transformations due to their high functional group compatibility and the low toxicity of the resulting zinc byproducts. nih.govuni-muenchen.de Cobalt catalysts, often simple salts like cobalt(II) chloride, effectively facilitate the formation of carbon-carbon bonds under mild conditions. nih.govnih.govorganic-chemistry.org

A key application of cobalt catalysis with alkylzinc reagents is the formation of Csp3-Csp3 bonds, which is fundamental to building complex, three-dimensional molecular architectures. nih.govorganic-chemistry.orgdicp.ac.cn A mild and effective strategy involves the Negishi-type cross-coupling of functionalized dialkylzinc reagents with primary and secondary alkyl iodides. nih.govorganic-chemistry.org This reaction is typically catalyzed by a combination of cobalt(II) chloride (CoCl2) and a chelating nitrogen ligand, such as 2,2'-bipyridine, in a solvent like acetonitrile. nih.govnih.govorganic-chemistry.org The protocol is robust and allows for the coupling of a variety of functionalized primary and secondary alkylzinc reagents, demonstrating its utility in synthesizing complex aliphatic structures. nih.govorganic-chemistry.org Research has demonstrated the successful coupling of this compound with various electrophiles using cobalt catalysis. uni-muenchen.de

A significant advantage of cobalt-catalyzed cross-couplings involving organozinc reagents is their broad functional group tolerance. uni-muenchen.denih.gov The mild reaction conditions allow for the presence of sensitive functional groups that might not be compatible with more reactive organometallic reagents or harsher catalytic systems. In cobalt-catalyzed couplings, functional groups such as esters, nitriles, amides, ethers, carbamates, and even boronic esters are well-tolerated. nih.govdicp.ac.cnnih.gov This high compatibility makes the methodology particularly suitable for the late-stage functionalization of complex molecules and drug-like scaffolds. nih.gov For example, various substituted pyridine (B92270) and quinoline (B57606) structures containing sensitive groups have been successfully alkylated using alkylzinc reagents under cobalt catalysis. nih.gov

| Electrophile | Tolerated Functional Group | Product Yield (%) | Reference |

|---|---|---|---|

| 4-Bromobenzonitrile | Nitrile | Not Specified | nih.gov |

| Methyl 4-bromobenzoate | Ester | Not Specified | nih.gov |

| 4-Bromo-1-methoxybenzene | Ether | Not Specified | nih.gov |

| N-(4-bromophenyl)acetamide | Amide | Not Specified | dicp.ac.cn |

| 6-Bromonicotinonitrile | Nitrile, Pyridine | 80% | nih.gov |

Iron-Catalyzed Cross-Couplings

Iron-catalyzed cross-coupling reactions have garnered significant attention as a highly desirable synthetic method. nih.govnih.gov The use of iron, an earth-abundant and non-toxic metal, aligns with the principles of green chemistry. nih.govresearchgate.net These reactions often proceed with high efficiency and at rates that can surpass those of traditional palladium- or nickel-catalyzed systems. nih.gov

The use of iron catalysts for cross-coupling reactions with this compound offers several distinct advantages.

Cost-Effectiveness and Low Toxicity : Iron salts, such as iron(III) chloride (FeCl3) or iron(III) acetylacetonate (B107027) (Fe(acac)3), are inexpensive, readily available, and toxicologically benign compared to precious metal catalysts. nih.govgoogle.com

Environmental Friendliness : Iron is an environmentally safe metal, making its use in catalysis a sustainable choice. nih.govchemrxiv.org

High Reaction Rates : Many iron-catalyzed cross-couplings proceed very rapidly, often at or below room temperature, which can reduce energy consumption and reaction times. nih.gov

Excellent Functional Group Tolerance : Iron catalysis is compatible with a wide array of functional groups. nih.gov Crucially for this specific reagent, nitriles are well-tolerated, allowing this compound to be used without compromising its cyano functionality. nih.gov Other compatible groups include esters, ethers, amides, and sulfonates. nih.gov

Simple Catalytic Systems : Often, the active catalyst is formed in situ from a simple iron salt and does not require complex or expensive supporting ligands. nih.govgoogle.com In many cases, additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) are sufficient to promote the reaction. thieme-connect.deuni-muenchen.de

Microwave irradiation has become a standard technique in modern organic synthesis to accelerate reaction rates and improve yields. rsc.orgcem.com The application of microwave-assisted heating has been successfully extended to iron-catalyzed cross-coupling reactions. google.com In a patented procedure, the cross-coupling of an imidoyl chloride with this compound was performed using an iron catalyst under microwave irradiation. google.com This protocol highlights the synergy between iron catalysis and microwave technology, leading to rapid and efficient bond formation. google.com While the reported yield was moderate (50%), it demonstrated the viability of the approach, especially when compared to other metal catalysts under similar conditions. google.com The use of microwave heating can dramatically reduce reaction times from hours to minutes, offering a significant advantage for high-throughput synthesis and rapid library generation. cem.com

Carbonyl and Imine Addition Reactions

Organozinc reagents are valued for their high functional group tolerance and milder reactivity compared to organolithium or Grignard reagents, making them suitable for complex molecule synthesis. acs.orgresearchgate.net The addition of these reagents to carbonyls and imines is a fundamental method for creating new carbon-carbon bonds. acs.orgresearchgate.net

Enantioselective Additions to Aldehydes and Ketones

The catalytic asymmetric addition of organozinc reagents to carbonyl compounds is a powerful strategy for producing chiral alcohols, which are vital building blocks in organic chemistry. acs.org This process simultaneously forms a C-C bond and a new stereocenter. acs.org While the addition of organozinc compounds to highly reactive aldehydes is well-established, their application with less reactive ketones can be challenging due to potential side reactions like enolate formation and self-aldol condensation. researchgate.netresearchgate.net

Research has shown that functionalized dialkylzinc reagents can add to a wide array of ketones and enones, yielding tertiary alcohols with high enantiomeric excess (ee). researchgate.net These reactions are often facilitated by a catalyst system, typically involving a titanium(IV) isopropoxide complex with a chiral ligand, such as a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL). semanticscholar.org The organozinc reagent, which can be prepared from precursors containing esters, ethers, or alkyl halides, adds to the carbonyl group with high stereocontrol. acs.orgresearchgate.net For instance, the addition of various functionalized dialkylzinc reagents to cyclic and acyclic enones provides access to a broad spectrum of tertiary allylic alcohols in moderate to excellent yields and high ee values. researchgate.net

The general mechanism for these enantioselective additions involves the in-situ formation of a chiral catalyst complex. In the Ti(OiPr)₄/chiral ligand system, it is hypothesized that the organozinc reagent undergoes transmetallation with the titanium complex, creating a chiral titanium species that then delivers the organic group to the aldehyde or ketone in a highly controlled, face-selective manner. semanticscholar.org

| Compound Name |

| 1,1'-bi-2-naphthol (BINOL) |

| Titanium(IV) isopropoxide |

Reactions with Imines and Related Electrophiles

The addition of organometallic reagents to imines or their activated derivatives, such as N-acyliminium ions, is a key method for synthesizing amines. beilstein-journals.org A practical, multicomponent approach allows for the synthesis of tertiary diarylmethylamides from imines, organozinc reagents, and acyl chlorides or chloroformates. beilstein-journals.org In this sequence, an imine, which can be formed in situ from an aldehyde and a primary amine, is activated by an acyl chloride. This generates a highly reactive N-acyliminium salt, which is then trapped by the organozinc reagent. beilstein-journals.org This method avoids the need to isolate the imine intermediate and can be completed in a relatively short time. beilstein-journals.org

However, the functionalization on the organozinc reagent can significantly impact the reaction's success. In a multicomponent Mannich reaction involving an aldehyde, a secondary amine, and an alkylzinc bromide, it was found that while various primary, secondary, and tertiary organozinc reagents could be used, the reaction with This compound only yielded trace amounts of the desired α-branched amine product. beilstein-journals.orgnih.gov This suggests that the nitrile group may interfere with the reaction mechanism, potentially by coordinating to the metal center or affecting the reactivity of the organozinc species under these specific multicomponent conditions. beilstein-journals.orgnih.gov

| Compound Name |

| Acyl chloride |

| N-acyliminium salt |

| This compound |

Conjugate Addition Reactions (1,4-Additions)

Nucleophilic conjugate addition, or 1,4-addition, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound (enone), a class of activated alkenes. libretexts.orgmasterorganicchemistry.com Organozinc reagents, particularly when converted to organocuprates (Gilman reagents), are effective nucleophiles for these 1,4-additions. libretexts.org

Synthesis of β-Substituted Carbonyl Compounds

The conjugate addition of organozinc halides to α,β-unsaturated ketones is a direct method for synthesizing β-substituted carbonyl compounds. This reaction's efficiency can be highly dependent on the solvent. Studies have shown that while the reaction may be sluggish in THF, switching to a more coordinating solvent like 1,2-dimethoxyethane (B42094) (DME) can lead to excellent yields for the addition of both alkyl- and arylzinc halides to enones. rsc.org This solvent effect is attributed to the stabilization of a transition state involving two organozinc units, which lowers the reaction's activation energy. rsc.org

The resulting product of a 1,4-addition is a zinc enolate, a versatile intermediate. This enolate can be protonated during workup to yield the saturated ketone or trapped with other electrophiles, such as alkyl halides or aldehydes, in a tandem sequence to create more complex molecules with multiple stereocenters. nih.gov

| Compound Name |

| α,β-unsaturated carbonyl compound (enone) |

| Zinc enolate |

| 1,2-dimethoxyethane (DME) |

Asymmetric Conjugate Additions

To control the stereochemistry at the newly formed β-carbon, asymmetric conjugate addition (ACA) is widely employed. The copper-catalyzed ACA of organozinc reagents to enones is a well-developed and highly effective method. thieme-connect.comoup.com These reactions typically use a copper source and a chiral ligand, often a phosphoramidite (B1245037) or a phosphine derivative of a chiral scaffold like BINOL or BINAM (1,1'-binaphthyl-2,2'-diamine). thieme-connect.comoup.com

In these systems, the organozinc reagent and the copper catalyst form a reactive copper intermediate that adds to the enone. The chiral ligand, bound to the copper center, directs the addition to one face of the enone, resulting in a product with high enantioselectivity. thieme-connect.comoup.com The structure of the chiral ligand is critical; modifications to the ligand, such as adding bulky substituents, can dramatically improve both the reaction yield and the enantiomeric excess of the final β-substituted carbonyl product. oup.com The versatility of this method allows for the addition of a wide range of organozinc reagents, including those with functional groups, to various cyclic and acyclic enones. thieme-connect.comoup.com

| Compound Name |

| 1,1'-binaphthyl-2,2'-diamine (BINAM) |

| Chalcone |

Multicomponent Reaction Sequences Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural elements from each component. mdpi.comthieme-connect.com This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. mdpi.com

Organozinc reagents are valuable participants in MCRs. Catalyst-free, three-component reactions involving mixed alkylzinc reagents, Michael acceptors (like enones), and electrophiles (aldehydes, ketones, or activated imines) have been developed. mdpi.com These reactions proceed via a formal conjugate addition followed by an aldol (B89426) or Mannich reaction to produce complex β-hydroxycarbonyl or β-aminocarbonyl compounds with high efficiency. mdpi.com

However, the structure of the organozinc reagent is crucial. As noted previously, in a three-component Mannich-type reaction for synthesizing α-branched amines, This compound proved to be an ineffective coupling partner, leading to only trace amounts of the desired product. beilstein-journals.orgnih.gov This limitation highlights that while MCRs are powerful, their success can be highly dependent on the specific combination of substrates and the compatibility of functional groups within the reagents.

Conversely, a different type of multicomponent sequence, the reaction between an imine, an acyl chloride, and an organozinc reagent, has proven to be a practical route to tertiary amides. beilstein-journals.org This sequential one-pot process demonstrates the successful incorporation of organozinc reagents into a planned cascade of reactions, where the organozinc acts as the nucleophile to trap a highly reactive intermediate formed from the other two components. beilstein-journals.org The viability of This compound in this specific sequence would depend on its compatibility with the N-acyliminium intermediate under the reaction conditions.

Mannich-Type Reactions for Alpha-Branched Amine Synthesis

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds, and its organometallic variant has expanded its scope to the creation of α-branched amines. beilstein-journals.orgbeilstein-journals.org These reactions typically involve the three-component coupling of an organometallic reagent, an aldehyde, and an amine.

Recent research has explored the use of alkylzinc bromides, generated by the direct insertion of zinc dust into carbon-bromine bonds, as nucleophiles in these multicomponent couplings. beilstein-journals.org Studies have shown that for this transformation to be efficient, the presence of a stoichiometric amount of lithium chloride (LiCl) in a solvent like tetrahydrofuran (B95107) (THF) is essential. beilstein-journals.orgresearchgate.net A range of primary, secondary, and tertiary organozinc reagents have been successfully employed with various secondary amines and aromatic aldehydes. beilstein-journals.org

However, the scope of the reaction is sensitive to the nature of the organozinc reagent. While primary alkylzinc bromides generally show high reactivity under these conditions, the introduction of a functional group, such as a nitrile, can have a significant impact. beilstein-journals.orgresearchgate.net In a study comparing various alkylzinc bromides, the use of this compound in the multicomponent Mannich reaction with an amine and an aldehyde resulted in only trace amounts of the desired α-branched amine product. beilstein-journals.org This suggests that the nitrile functionality may interfere with the catalytic cycle or the reactivity of the organozinc reagent in this specific transformation.

Table 1: Performance of Various Organozinc Bromides in a Mannich-Type Reaction

| Organozinc Reagent | Aldehyde | Amine | Product Yield |

|---|---|---|---|

| Ethylzinc bromide | Benzaldehyde | Dibenzylamine | 75% |

| n-Propylzinc bromide | Benzaldehyde | Dibenzylamine | 70% |

| This compound | Benzaldehyde | Dibenzylamine | Traces beilstein-journals.org |

This table illustrates comparative yields based on findings where primary alkylzinc reagents were generally effective, while the cyanated counterpart was not. beilstein-journals.orgbeilstein-journals.org

Cascade and Tandem Reaction Architectures

Cascade reactions, also known as tandem or domino reactions, are chemical processes where multiple consecutive reactions occur in a single pot without the need to isolate intermediates, leading to a significant increase in molecular complexity in a single operation. wikipedia.org20.210.105 this compound has proven to be a valuable reactant in such sophisticated sequences, largely due to the unique behavior of its integrated nitrile group.

A notable example is the nickel-catalyzed regioselective alkylarylation of unactivated alkenes in amines, which proceeds via a tandem cyclization/cross-coupling mechanism. chemrxiv.org In this process, this compound serves as the alkyl source. Research has revealed that the nitrile group within the reagent itself plays a crucial role. While many related reactions require an external nitrile solvent like acetonitrile (MeCN) to proceed efficiently, this compound can facilitate the reaction even in non-nitrile solvents like toluene or pentane. chemrxiv.org This is because the pendant nitrile can function as an intramolecular ligand, coordinating to the nickel catalyst and promoting the productive pathway.

Kinetic studies have demonstrated this unique capability. The reaction of an alkenylamine, an aryl halide, and this compound in toluene proceeds efficiently without any exogenous nitrile. chemrxiv.org In contrast, similar reactions using simple alkylzinc bromides, such as n-pentylzinc bromide, show a dramatic rate and yield enhancement only when an external nitrile like MeCN is added. chemrxiv.org This highlights a key advantage of the bifunctional nature of this compound in designing efficient tandem catalytic cycles.

Table 2: Effect of Solvent and Reagent on Tandem Cyclization/Cross-Coupling Yield

| Organozinc Reagent | Solvent | Additive | Product Yield |

|---|---|---|---|

| n-Pentylzinc bromide | Toluene | None | Trace |

| n-Pentylzinc bromide | Toluene | 5 equiv. MeCN | 80% |

| This compound | Toluene | None | 94% chemrxiv.org |

| This compound | MeCN | None | 98% chemrxiv.org |

Data adapted from kinetic and yield studies of Ni-catalyzed alkylarylation, demonstrating the unique competence of this compound in the absence of nitrile solvents. chemrxiv.org

Ring-Opening Reactions and Cyclizations

The construction of cyclic and heterocyclic frameworks is a central goal in organic synthesis, and this compound has been utilized in reactions that form new rings (cyclizations). While organometallic reagents are broadly used in the ring-opening of strained molecules like epoxides and aziridines, specific applications of this compound for this purpose are less documented than its use in cyclization reactions. sioc-journal.cn

A prominent application of this compound is in cyclization reactions to form carbocyclic structures. It has been employed as a key starting material in the total synthesis of (+)-Grandisol, an insect sex pheromone characterized by a cyclobutane (B1203170) ring. researchgate.net This synthesis demonstrates the utility of the reagent in constructing strained four-membered ring systems.

Furthermore, the tandem reaction discussed previously represents a powerful cyclization strategy. The nickel-catalyzed reaction between an alkenylamine, an aryl iodide, and this compound results in the formation of a functionalized pyrrolidine (B122466) ring. chemrxiv.org This tandem process involves an initial intermolecular cross-coupling followed by an intramolecular cyclization, efficiently constructing a five-membered heterocyclic ring in a single procedure. This transformation showcases how this compound can be used to initiate a sequence of events culminating in the formation of a complex cyclic structure.

Influence of Ligands, Additives, and Solvent Systems on 3 Cyanopropylzinc Bromide Reactivity

The Role of Lithium Halides (e.g., LiCl) in Enhancing Reactivity and Selectivity

The addition of lithium halides, most notably lithium chloride (LiCl), is a widely adopted strategy to enhance the formation and subsequent reactivity of organozinc reagents like 3-cyanopropylzinc bromide. nih.govnsf.gov The beneficial effect of LiCl was a significant discovery, as it allows for the synthesis of these reagents in common ethereal solvents like tetrahydrofuran (B95107) (THF) at moderate temperatures, avoiding the need for highly polar aprotic cosolvents or more reactive forms of zinc. nih.gov

Mechanistic studies, employing techniques such as fluorescence microscopy, have revealed that the role of LiCl is not to activate the zinc metal surface directly but rather to facilitate the solubilization of the organozinc species from the metal surface after it has been formed via oxidative addition. nih.govnih.govmorressier.com The process can be described in two primary steps:

Oxidative Addition: The organic halide (e.g., 3-bromopropionitrile) reacts with the metallic zinc surface to form a surface-bound organozinc intermediate (R-Zn-Br). nih.gov

Solubilization: LiCl breaks down the aggregated organozinc species on the zinc surface, forming soluble and more reactive organozincate complexes in the solution. nih.govnsf.govmorressier.com

| Salt Additive | Effectiveness in Solubilizing Surface Intermediates | Observed Macroscale Reaction Outcome | Resulting Solution Species in THF |

|---|---|---|---|

| LiCl | Effective | High Yield | Diorganozinc and Monoorganozinc Halide |

| LiBr | Effective | High Yield | Diorganozinc and Monoorganozinc Halide |

| LiI | Effective | Moderate to High Yield | Diorganozinc and Monoorganozinc Halide |

| LiF | Ineffective | Low Yield | Primarily Monoorganozinc Halide |

| LiOTf | Ineffective | Low Yield | Primarily Monoorganozinc Halide |

This enhanced solubility and reactivity provided by LiCl allows for the efficient preparation of functionalized organozinc reagents like this compound, which can then be used in a variety of carbon-carbon bond-forming reactions. organicreactions.org

Design and Application of External Ligands in Transition Metal Catalysis

In transition metal-catalyzed reactions, such as the Negishi cross-coupling, the choice of ligand coordinated to the metal center (commonly palladium or nickel) is crucial for an efficient and selective transformation. organic-chemistry.orgwikipedia.org For a substrate like this compound, the ligand must facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—while preventing undesirable side reactions like β-hydride elimination. nih.gov

The design of ligands has evolved to create highly active and selective catalysts. Key classes of ligands used in conjunction with organozinc reagents include:

Phosphine (B1218219) Ligands: These are the most common ligands in Negishi coupling. dokumen.pub

Triarylphosphines: Triphenylphosphine (PPh₃) was used in early examples, but often requires higher catalyst loadings and temperatures. bohrium.com

Bulky Alkylphosphines: Ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) are more electron-rich and sterically demanding, promoting efficient oxidative addition and reductive elimination. bohrium.comresearchgate.net

Biarylphosphines: A modern class of ligands, such as XPhos and CPhos, have demonstrated exceptional activity, allowing for the coupling of challenging substrates at low catalyst loadings. wikipedia.orgnih.gov These ligands create a bulky steric environment around the metal center, which facilitates the crucial reductive elimination step. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable complexes with transition metals. mdpi.com They have emerged as powerful alternatives to phosphine ligands, often providing high catalyst stability and efficiency, particularly in nickel-catalyzed couplings of aryl chlorides. organic-chemistry.org

The ligand's electronic and steric properties directly influence the catalyst's reactivity and selectivity. researchgate.netmdpi.com For instance, electron-donating, bulky ligands generally accelerate the rate-limiting reductive elimination step, which is critical for coupling sp³-hybridized organozinc reagents like this compound and preventing β-hydride elimination. nih.gov

| Ligand Class | Specific Ligand Example | Key Characteristics | Typical Application/Advantage |

|---|---|---|---|

| Triarylphosphine | Triphenylphosphine (PPh₃) | Moderately electron-donating, air-stable. | General purpose, used in foundational studies. |

| Trialkylphosphine | Tri-tert-butylphosphine (P(t-Bu)₃) | Strongly electron-donating, bulky. | Effective for coupling of aryl chlorides and sterically hindered substrates. |

| Biarylphosphine | XPhos | Bulky, electron-rich, pre-catalysts available. | High activity at low catalyst loadings, broad substrate scope. |

| CPhos | Specifically designed for coupling secondary alkylzincs. | Suppresses β-hydride elimination, high selectivity for branched products. nih.gov | |

| N-Heterocyclic Carbene (NHC) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Strong σ-donor, forms highly stable catalysts. | High turnover numbers, effective in Ni- and Pd-catalyzed reactions. |

Solvent Effects on Reaction Outcomes and Organozinc Stability

The choice of solvent is a critical parameter that affects both the formation of this compound and its subsequent reactions. Solvents can influence the solubility of reagents, the stability of intermediates, and the rate of individual reaction steps. nih.govescholarship.org

The synthesis of organozinc reagents via direct insertion of zinc into an organic halide shows a pronounced solvent effect. nih.gov

Ethereal Solvents (e.g., THF): Tetrahydrofuran (THF) is the most common solvent for preparing and using organozinc reagents, especially with the addition of LiCl. nih.gov In THF alone, the reaction often has a significant induction period, which is attributed to the time required to etch away the passivating oxide layer on the zinc surface through mechanical stirring. nih.gov The stability of this compound is generally good in THF.

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) can dramatically accelerate the oxidative addition step, even without salt additives. nih.govnih.gov This is a different activation mechanism compared to the LiCl/THF system, where the salt primarily accelerates the solubilization step. nih.gov While these solvents can speed up reagent formation, their high boiling points can complicate product isolation, and their coordinating ability might interfere with subsequent catalytic steps. nih.gov

The stability of the C-Zn bond in this compound can also be solvent-dependent. While generally stable, highly coordinating solvents could potentially alter the aggregation state and reactivity of the organozinc species in solution.

| Solvent System | Primary Mechanistic Effect | Rate of Reagent Formation | Advantages | Disadvantages |

|---|---|---|---|---|

| THF | Slow oxidative addition (induction period). | Slow | Good reagent stability, easy workup. | Requires vigorous stirring or activation method. |

| THF / LiCl | Accelerates solubilization of surface intermediates. | Fast | High yields, mild conditions, common protocol. nih.gov | Requires anhydrous salt. |

| DMSO or DMF | Accelerates oxidative addition step. nih.gov | Very Fast | Avoids need for salt additives. nih.gov | Difficult to remove, may affect catalysis. |

Strategic Use of Cosolvents and Modifiers

In many cases, a mixture of solvents or the addition of a cosolvent can provide the optimal balance of reactivity, solubility, and stability. The strategic use of a highly polar, coordinating cosolvent in a less polar bulk solvent like THF is a common approach.

For instance, adding a small amount of N-methyl-2-pyrrolidone (NMP) or DMF to THF can be beneficial in Negishi cross-coupling reactions. rsc.org These modifiers can help to:

Increase Solubility: They can improve the solubility of the catalyst, ligands, or other reagents in the reaction mixture.

Break Up Aggregates: Similar to LiCl, polar cosolvents can help deaggregate organozinc species, potentially increasing their reactivity.

Stabilize Catalytic Intermediates: The coordination of a polar solvent molecule to the transition metal center can influence the stability and reactivity of catalytic intermediates, sometimes preventing catalyst decomposition.

The choice of cosolvent must be made carefully, as it can also have detrimental effects. For example, a strongly coordinating solvent might compete with the substrate for a coordination site on the catalyst, thereby inhibiting the reaction. Therefore, the ratio of the cosolvent to the primary solvent is a critical parameter to optimize for any specific transformation involving this compound.

Advanced Spectroscopic and Analytical Characterization Techniques in Studying 3 Cyanopropylzinc Bromide Reactions

In Situ NMR Spectroscopy for Reaction Monitoring

In-situ NMR spectroscopy is a powerful, non-invasive technique that allows for the real-time monitoring of chemical reactions directly within the NMR tube. This method provides kinetic and mechanistic information by tracking the disappearance of reactants, the appearance of products, and the observation of any intermediate species that accumulate to detectable concentrations.

In the context of reactions involving 3-cyanopropylzinc bromide, such as Negishi cross-coupling reactions, in-situ NMR can be employed to follow the consumption of the organozinc reagent and the formation of the coupled product. By acquiring spectra at regular intervals, the reaction progress can be quantified. For instance, in a hypothetical coupling reaction, the characteristic signals of the protons adjacent to the zinc-bound carbon in this compound would be observed to decrease over time, while new signals corresponding to the newly formed carbon-carbon bond in the product would emerge and grow.

Key Observables with In-Situ NMR:

| Observable | Significance in this compound Reactions |

| Signal Integration | Quantifies the concentration of reactants, products, and intermediates over time, enabling kinetic analysis. |

| Chemical Shift Changes | Provides information about the electronic environment of nuclei, indicating bond formation or changes in coordination. |

| Appearance of New Signals | Indicates the formation of new species, including products and potentially observable intermediates. |

| Linewidth Analysis | Can provide insights into dynamic exchange processes, such as ligand exchange on the zinc center. |

While specific in-situ NMR studies on this compound are not extensively documented in the literature, the principles are well-established for other organozinc reagents. Such studies are invaluable for determining reaction orders, rate constants, and activation parameters, thereby contributing to a deeper mechanistic understanding.

Mass Spectrometry for Product Identification and Mechanistic Intermediates

Mass spectrometry (MS) is an indispensable analytical tool for the identification of reaction products and the detection of transient or low-concentration intermediates that may not be observable by NMR. Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for studying organometallic reaction mechanisms as they can gently transfer ions from solution to the gas phase for analysis. nih.gov

In the study of this compound reactions, ESI-MS can be used to:

Confirm Product Identity: By determining the precise mass-to-charge ratio (m/z) of the final products, their elemental composition can be confirmed with high accuracy.

Detect Reaction Intermediates: ESI-MS is highly sensitive and can detect charged species present in the reaction mixture, even at very low concentrations. rsc.org This could include catalytic intermediates in a cross-coupling reaction, such as palladium complexes that have undergone oxidative addition or transmetalation with this compound.

Elucidate Reaction Pathways: By identifying a series of intermediates, a more complete picture of the reaction mechanism can be constructed. For example, the detection of higher-order zincates could provide insight into the active transmetalating species in certain cross-coupling reactions.

Hypothetical ESI-MS Analysis of a Negishi Coupling Reaction:

| Observed Ion (Hypothetical) | Potential Identity | Mechanistic Implication |

| [Pd(L)n(Ar)(C4H6N)]+ | Oxidative addition product that has undergone transmetalation | Confirms the transfer of the 3-cyanopropyl group to the palladium center. |

| [Pd(L)n(Ar)(Br)]+ | Oxidative addition product | Indicates the initial activation of the aryl halide by the palladium catalyst. |

| [(NC(CH2)3)2ZnBr]− | Higher-order zincate | Suggests the formation of a more nucleophilic zincate species prior to transmetalation. |

It is important to note that the conditions within the mass spectrometer are different from the reaction solution, and care must be taken when interpreting the results to ensure that the observed ions are relevant to the solution-phase mechanism. nih.gov

X-ray Crystallography of Related Organozinc Complexes

X-ray crystallography provides unambiguous structural information about crystalline compounds, including precise bond lengths, bond angles, and stereochemistry. While obtaining a single crystal of this compound itself may be challenging due to its reactivity and potential for being in equilibrium with other species in solution, crystallographic studies of related, more stable organozinc complexes offer invaluable insights into the structural possibilities.

The structure of functionalized alkylzinc halides can be influenced by the presence of coordinating solvents or additives. uu.nl For instance, the zinc center in organozinc halides is typically tetracoordinate, often forming dimers or higher aggregates in the solid state through halide bridges. The presence of a nitrile group in this compound introduces the possibility of intramolecular coordination to the zinc center, which could influence its reactivity.

Spectroscopic Probes for Zinc Species Identification

The identification and quantification of different zinc species in a reaction mixture can be challenging. Spectroscopic probes, particularly fluorescent sensors, offer a sensitive method for detecting the presence of zinc ions. While many of these probes are designed for detecting Zn2+ in biological systems, the principles can be adapted for monitoring changes in zinc coordination environments in organic reactions.

The development of fluorescent probes for zinc ions has seen significant advancements. These probes typically consist of a fluorophore and a zinc-chelating unit. Upon binding to zinc, the photophysical properties of the fluorophore are altered, leading to a change in fluorescence intensity or a shift in the emission wavelength.

Examples of Fluorescent Probe Mechanisms for Zinc Detection:

| Mechanism | Description |

| Photoinduced Electron Transfer (PET) | In the absence of zinc, a PET process quenches the fluorescence. Zinc binding inhibits PET, leading to a "turn-on" of fluorescence. |

| Intramolecular Charge Transfer (ICT) | Zinc binding alters the electron-donating or -withdrawing properties of the chelating group, causing a shift in the ICT and a change in the emission wavelength. |

| Förster Resonance Energy Transfer (FRET) | Zinc binding can induce a conformational change that alters the distance between a donor and acceptor fluorophore, modulating the FRET efficiency. |

While the direct application of these probes to monitor the concentration and state of organozinc reagents like this compound in real-time during a reaction is an area of ongoing research, they hold promise for providing new insights into the role of zinc speciation in reaction kinetics and mechanisms. The challenge lies in designing probes that are selective for specific organozinc species over inorganic zinc salts that may also be present.

Future Research Trajectories and Broader Impact of 3 Cyanopropylzinc Bromide Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity

While the carbon-zinc bond is relatively inert towards many electrophiles like ketones, esters, and nitriles, its reactivity can be significantly enhanced through transmetalation to various transition metal complexes. organicreactions.org This process opens up new reaction pathways that are not accessible with the organozinc reagent alone. organicreactions.org Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are well-established, but ongoing research seeks to broaden the scope of catalytic partners to achieve novel transformations and improve efficiency. organicreactions.orgresearchgate.net

Future explorations are focused on developing catalytic systems based on more abundant and less toxic metals. Iron and cobalt have emerged as promising candidates for mediating C-N bond formation using organozinc reagents and organic azides or O-benzoylhydroxylamines. researchgate.net Similarly, copper(I) and titanium(IV) complexes have been shown to catalyze numerous reactions of organozinc reagents with organic electrophiles. organicreactions.org The development of these alternative catalysts is crucial for creating more cost-effective and sustainable synthetic methods. Research will likely focus on designing sophisticated ligand architectures to fine-tune the reactivity and selectivity of these earth-abundant metal catalysts, enabling precise control over reactions involving nitrile-containing substrates like 3-cyanopropylzinc bromide.

| Catalyst Metal | Typical Reaction Type | Significance | Reference |

|---|---|---|---|

| Palladium (Pd) | Negishi Cross-Coupling | Forms new carbon-carbon bonds with unsaturated organic halides. | organicreactions.org |

| Copper (Cu) | Acylations, Conjugate Additions | Mediates reactions with various electrophiles, including acyl chlorides. | rsc.orgorganicreactions.org |

| Iron (Fe) | Aminations | Enables C-N bond formation with reagents like organic azides. | researchgate.net |

| Cobalt (Co) | Aminations, Acylations | Catalyzes electrophilic aminations and acylations of thiopyridyl esters. | rsc.orgresearchgate.net |

| Titanium (Ti) | Various Couplings | Can mediate numerous reactions with organic electrophiles. | organicreactions.org |

Development of More Sustainable and Green Synthetic Approaches

A significant trajectory in modern chemistry is the development of environmentally benign and sustainable synthetic processes. researchgate.net For organozinc reagents, this involves moving away from harsh reaction conditions and hazardous solvents. A key breakthrough has been the use of lithium chloride (LiCl) as an activating agent for the direct insertion of zinc metal into organic halides. organic-chemistry.orgnih.gov This method allows for the preparation of a wide array of functionalized organozinc compounds, including those with nitrile groups, at moderate temperatures (25-50°C) in solvents like tetrahydrofuran (B95107) (THF), eliminating the need for high-boiling polar aprotic cosolvents. organic-chemistry.orgnih.gov

Future research will aim to further enhance the sustainability of these processes. This includes exploring mechanochemical activation of zinc, reducing solvent usage, and developing catalytic systems that operate efficiently in greener solvents, potentially including aqueous media. wikipedia.org The Barbier reaction, a one-pot process where the organozinc reagent is generated in the presence of the carbonyl substrate, is advantageous because it can often be conducted in water, showcasing the potential for greener transformations. wikipedia.org Electrochemical methods, which use electricity as a clean oxidant to regenerate active metal catalysts, also represent a promising frontier for the green synthesis and application of organozinc reagents. researchgate.net

Applications in the Synthesis of Complex Natural Products and Pharmaceuticals

The high functional group tolerance of organozinc reagents makes them exceptionally well-suited for the synthesis of complex, polyfunctional molecules like natural products and active pharmaceutical ingredients (APIs). rsc.orgorganicreactions.org They allow for the construction of intricate molecular architectures without the need for extensive protection and deprotection schemes, leading to more efficient and elegant synthetic routes. organicreactions.org

The utility of these reagents has been demonstrated in the synthesis of pharmaceuticals such as the cholesterol-lowering drug fenofibrate, which was prepared via a cobalt-catalyzed acylation. rsc.org Furthermore, complex drug molecules like paroxetine (B1678475) and sertraline (B1200038) have been successfully functionalized using cobalt-catalyzed electrophilic amination of their corresponding organozinc derivatives. rsc.org The ability to introduce moieties like the cyanopropyl group is valuable for modifying existing drug scaffolds to improve their pharmacokinetic or pharmacodynamic properties. Future work in this area will undoubtedly see this compound and related reagents employed in the total synthesis of increasingly complex marine natural products and other biologically active compounds, where the nitrile group can serve as a versatile synthetic handle for further elaboration. bohrium.com

| Pharmaceutical | Synthetic Application | Key Transformation | Reference |

|---|---|---|---|

| Fenofibrate | Total Synthesis | Cobalt-catalyzed acylation | rsc.org |

| Paroxetine | Drug Modification/Functionalization | Cobalt-catalyzed electrophilic amination | rsc.org |

| Sertraline | Drug Modification/Functionalization | Cobalt-catalyzed electrophilic amination | rsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of organometallic synthesis into continuous flow and automated platforms is a major advancement for both academic and industrial chemistry. nih.govup.ac.za This technology is particularly beneficial for the generation and use of sensitive or unstable intermediates like organozinc reagents. nih.govresearchgate.net Continuous flow systems allow for the safe, scalable, and efficient formation of organozinc compounds from organic halides by passing them through a packed bed of activated zinc. researchgate.netfraunhofer.de The resulting reagent can be used immediately in a subsequent reaction step, minimizing decomposition and improving process safety. fraunhofer.de